molecular formula C16H16N4O B1352969 3-(2,3-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one CAS No. 84772-16-7

3-(2,3-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one

Cat. No. B1352969
CAS RN: 84772-16-7
M. Wt: 280.32 g/mol
InChI Key: OHRPTKACZBPHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dimethylphenyl)-2-methyl-4(3H)-quinazolinone is an analytical reference standard categorized as a quinazolinone . It is intended for research and forensic applications .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate . Another method involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation .


Molecular Structure Analysis

The molecular formula of 3-(2,3-Dimethylphenyl)-2-methyl-4(3H)-quinazolinone is C17H16N2O . The InChi Code is InChI=1S/C17H16N2O/c1-11-7-6-10-16 (12 (11)2)19-13 (3)18-15-9-5-4-8-14 (15)17 (19)20/h4-10H,1-3H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of the corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate . Another method involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation .


Physical And Chemical Properties Analysis

The compound is a crystalline solid . It has a formula weight of 264.3 . It is soluble in chloroform at 10 mg/ml .

Scientific Research Applications

Chemical Tautomerism and Structural Analysis

Research into compounds structurally related to 3-(2,3-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one has explored their tautomeric forms and structural characteristics. Studies utilizing 15N^{15}N NMR have shown that certain quinazolin-4(3H)-ones exist predominantly in specific tautomeric forms when dissolved in DMSO, providing insight into their chemical behavior and potential applications in drug design and other scientific fields (Ghiviriga et al., 2009).

Synthesis of Heterocyclic Compounds

The reactivity of 2-hydrazinoquinazolin-4(3H)-ones with various reagents has been explored for the synthesis of a wide range of heterocyclic compounds. These reactions have led to the development of novel quinazolinone derivatives with potential antimicrobial, anticonvulsant, and other pharmacological activities, showcasing the versatility of this chemical scaffold in synthesizing bioactive molecules (Rajasekaran et al., 2013).

Antioxidant and Antimicrobial Properties

Quinazolin-4(3H)-one derivatives have been investigated for their antioxidant and antimicrobial properties, contributing to the search for new therapeutic agents. Some compounds have demonstrated significant scavenging capacity against reactive oxygen species, along with broad-spectrum antimicrobial activity, highlighting their potential in medicinal chemistry and pharmaceutical research (Al-azawi, 2016).

Pharmacological Investigations

The synthesis of novel quinazolin-4(3H)-one derivatives has been directed towards evaluating their pharmacological activities, including hypotensive, antitubercular, anti-HIV, and antibacterial effects. This research has identified compounds with promising activities, offering new avenues for drug discovery and development based on the quinazolinone framework (Sulthana et al., 2020).

Corrosion Inhibition

In addition to biological activities, quinazolin-4(3H)-one derivatives have been explored as corrosion inhibitors for metals, demonstrating high efficiency in protecting against acid-induced corrosion. This application extends the utility of these compounds to industrial settings, where they can offer a cost-effective and stable method for corrosion prevention (Jamil et al., 2018).

properties

IUPAC Name

3-(2,3-dimethylphenyl)-2-hydrazinylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-10-6-5-9-14(11(10)2)20-15(21)12-7-3-4-8-13(12)18-16(20)19-17/h3-9H,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRPTKACZBPHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407003
Record name 3-(2,3-Dimethylphenyl)-2-hydrazinylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one

CAS RN

84772-16-7
Record name 3-(2,3-Dimethylphenyl)-2-hydrazinylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.